molecular formula C16H11BrN4O2 B11092667 7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile

7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile

Cat. No.: B11092667
M. Wt: 371.19 g/mol
InChI Key: PHHURESSVHMUKY-UHFFFAOYSA-N
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Description

7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bromine atom, a hydroxyl group, a ketone group, a phenyl ring, and three nitrile groups. The bicyclic structure is based on the 2-azabicyclo[2.2.2]octane scaffold, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is then modified to introduce the bromine, hydroxyl, ketone, phenyl, and nitrile groups . The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while substitution of the bromine atom could yield a variety of substituted derivatives.

Scientific Research Applications

7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in a biological setting, it may bind to a receptor and modulate its activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of the 2-azabicyclo[2.2.2]octane scaffold, such as:

  • 7-Chloro-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile
  • 7-Iodo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile

Uniqueness

The uniqueness of 7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H11BrN4O2

Molecular Weight

371.19 g/mol

IUPAC Name

7-bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile

InChI

InChI=1S/C16H11BrN4O2/c17-12-11(10-4-2-1-3-5-10)15(9-20)13(22)21-16(12,23)6-14(15,7-18)8-19/h1-5,11-12,23H,6H2,(H,21,22)

InChI Key

PHHURESSVHMUKY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(C(C(C1(NC2=O)O)Br)C3=CC=CC=C3)C#N)(C#N)C#N

Origin of Product

United States

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